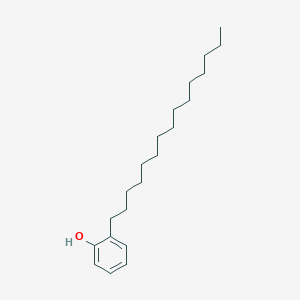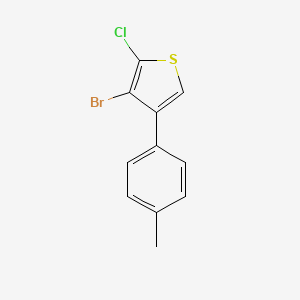
2-Pentadecylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentadecylphenol is an organic compound with the molecular formula C21H36O. It belongs to the class of phenolic lipids, which are characterized by a phenol group attached to a long alkyl chain. This compound is known for its amphiphilic properties, making it useful in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Pentadecylphenol can be synthesized through the alkylation of phenol with pentadecene in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 100°C. The process involves the formation of a carbon-carbon bond between the phenol and the alkyl chain .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of cardanol, a natural phenolic lipid derived from cashew nut shell liquid. This method is preferred due to the abundance and low cost of cardanol .
Análisis De Reacciones Químicas
Types of Reactions: 2-Pentadecylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction of the phenolic group can yield hydroquinones.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Alkylated or acylated phenolic derivatives.
Aplicaciones Científicas De Investigación
2-Pentadecylphenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Pentadecylphenol involves its interaction with biological membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and affecting cellular processes. Additionally, it can interact with proteins, altering their function and leading to various biological effects .
Comparación Con Compuestos Similares
Phenol: A simpler phenolic compound with a shorter alkyl chain.
Catechol: A dihydroxyphenol with similar reactivity but different biological properties.
Resorcinol: Another dihydroxyphenol with distinct chemical and biological activities.
Uniqueness: 2-Pentadecylphenol stands out due to its long alkyl chain, which imparts unique amphiphilic properties. This makes it particularly effective in applications requiring membrane interaction and modification .
Propiedades
Número CAS |
68593-72-6 |
|---|---|
Fórmula molecular |
C21H36O |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
2-pentadecylphenol |
InChI |
InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18-15-16-19-21(20)22/h15-16,18-19,22H,2-14,17H2,1H3 |
Clave InChI |
RGDDVTHQUAQTIE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B14136355.png)
![7-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14136362.png)

![2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B14136378.png)


![2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol](/img/structure/B14136390.png)

![(2Z)-2-({1-phenyl-3-[3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14136412.png)
![2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole](/img/structure/B14136420.png)



